2,4-Thiazolidinedione, 3-acetyl-(9CI)
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Overview
Description
2,4-Thiazolidinedione, 3-acetyl-(9CI) is a chemical compound with the molecular formula C5H5NO3S and a molecular weight of 159.1631 . It belongs to the thiazolidinedione class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves several synthetic routes and reaction conditions. One common method is the aldol condensation reaction, which is promoted by ultrasound . This method involves the reaction of 2,4-thiazolidinedione with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product .
Chemical Reactions Analysis
2,4-Thiazolidinedione, 3-acetyl-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) catalyst, and various oxidizing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of 2,4-Thiazolidinedione, 3-acetyl-(9CI) using hydrogen gas and Pd/C catalyst can yield different derivatives with potential biological activities .
Scientific Research Applications
2,4-Thiazolidinedione, 3-acetyl-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been investigated for its antihyperglycemic activity and its role as a peroxisome proliferator-activated receptor (PPAR) activator . Additionally, it has applications in the synthesis of drugs for the treatment of diabetes and other metabolic disorders . In industry, it is used in the production of various chemical intermediates and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 3-acetyl-(9CI) involves its role as a PPAR activator . PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism . By activating PPARγ, 2,4-Thiazolidinedione, 3-acetyl-(9CI) can improve insulin sensitivity and reduce blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders .
Comparison with Similar Compounds
2,4-Thiazolidinedione, 3-acetyl-(9CI) can be compared with other similar compounds such as thiazolidinedione, pioglitazone, and rosiglitazone . These compounds also belong to the thiazolidinedione class and share similar mechanisms of action as PPAR activators . Other similar compounds include troglitazone and ciglitazone, which have been studied for their antidiabetic and anti-inflammatory properties .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
3-acetyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C5H5NO3S/c1-3(7)6-4(8)2-10-5(6)9/h2H2,1H3 |
InChI Key |
OXGDQAFJTNUXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CSC1=O |
Origin of Product |
United States |
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